5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-AMINO-1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes a brominated methoxyphenyl group and a methoxyphenylmethyl group attached to the triazole ring. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Brominated Methoxyphenyl Group: This step involves the bromination of a methoxyphenyl derivative using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the Methoxyphenylmethyl Group: The methoxyphenylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenylmethyl halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-AMINO-1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the brominated methoxyphenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-AMINO-1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-AMINO-1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- 5-AMINO-1-[(5-CHLORO-2-METHOXYPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
- 5-AMINO-1-[(5-FLUORO-2-METHOXYPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 5-AMINO-1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the brominated methoxyphenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C19H20BrN5O3 |
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Molecular Weight |
446.3 g/mol |
IUPAC Name |
5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C19H20BrN5O3/c1-27-15-6-3-12(4-7-15)10-22-19(26)17-18(21)25(24-23-17)11-13-9-14(20)5-8-16(13)28-2/h3-9H,10-11,21H2,1-2H3,(H,22,26) |
InChI Key |
LLRQLHNRFQNUKI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=C(C=CC(=C3)Br)OC)N |
Origin of Product |
United States |
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